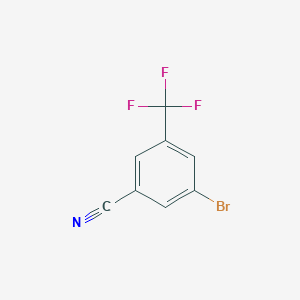

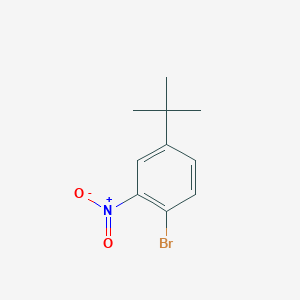

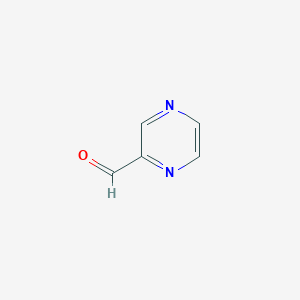

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Vue d'ensemble

Description

“1-(5-Bromopyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance . “1-(5-Bromopyridin-3-yl)cyclopropanamine” is another related compound with the molecular formula C8H10BrClN2 and a molecular weight of 249.54 . It is a yellow to brown solid .

Synthesis Analysis

There is a paper that discusses the synthesis of a series of novel pyrimidine-based thiourea compounds, which includes a compound with a “5-bromopyridin-3-yl” group . The synthesis process involves the use of acetophenone and 5-bromo-3-pyridincarboxyaldehyde in ethanol, with 50% KOH added at 0 °C .Molecular Structure Analysis

The SMILES string for “1-(5-Bromopyridin-3-yl)methanamine” is "NCc1cncc(Br)c1" . The InChI code is "1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2" .Physical And Chemical Properties Analysis

The physical form of “1-(5-Bromopyridin-3-yl)methanamine” is solid . For “1-(5-Bromopyridin-3-yl)cyclopropanamine”, it is a yellow to brown solid and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine,” but it appears that specific details on unique applications are limited in the available online resources. One application mentioned is in the potential treatment of type II diabetes mellitus as small organic molecules for in vitro studies against yeast α-glucosidase .

Safety And Hazards

“1-(5-Bromopyridin-3-yl)methanamine” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information pictogram is GHS06, which represents a skull and crossbones . The precautionary statements are P301 + P310, which means if swallowed, immediately call a poison center or doctor .

Propriétés

IUPAC Name |

1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVVKZWZFMYZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470260 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

CAS RN |

908864-98-2 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)